2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan
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Overview
Description
2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan is a synthetic organic compound with the molecular formula C9H12Br2O. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan typically involves the bromination of a furan derivative. One common method is the bromination of 5-(3-bromo-2,2-dimethylpropyl)furan using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different oxidation states.
Reduction Reactions: The compound can undergo reduction reactions to form less oxidized furan derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation can produce furanones or other oxidized products .
Scientific Research Applications
2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence its reactivity and interactions with biological molecules. The furan ring can also undergo various chemical transformations, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-5-(2-bromo-2-nitroethyl)furan: Contains a nitro group instead of the dimethylpropyl group.
3-(3-Bromo-2,2-dimethylpropyl)furan: Similar structure but with the bromine atom at a different position.
Uniqueness
2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two bromine atoms and the dimethylpropyl group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C9H12Br2O |
---|---|
Molecular Weight |
296.00 g/mol |
IUPAC Name |
2-bromo-5-(3-bromo-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H12Br2O/c1-9(2,6-10)5-7-3-4-8(11)12-7/h3-4H,5-6H2,1-2H3 |
InChI Key |
XITRXMUACRMJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(O1)Br)CBr |
Origin of Product |
United States |
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